molecular formula C6H6F3N3OS B2841845 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide CAS No. 22926-50-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2841845
CAS No.: 22926-50-7
M. Wt: 225.19
InChI Key: SSKDCDFUABQWLH-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group at the 5-position of the thiadiazole ring and a trifluoroacetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethylthiosemicarbazide with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the cyclization process. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential as anticonvulsant, anti-inflammatory, and anticancer agents.

    Industry: The compound is used in the development of agrochemicals, such as insecticides and herbicides

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the trifluoroacetamide group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets. Additionally, the trifluoroacetamide group can influence the compound’s reactivity and selectivity in chemical reactions, distinguishing it from other similar thiadiazole derivatives .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3OS/c1-2-3-11-12-5(14-3)10-4(13)6(7,8)9/h2H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKDCDFUABQWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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